molecular formula C20H14ClF3N2O2 B11525414 N-[2-(4-chloro-2-methylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

N-[2-(4-chloro-2-methylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B11525414
M. Wt: 406.8 g/mol
InChI Key: LWMSIHDMWPDOLP-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-2-methylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound characterized by the presence of a pyridine ring, a trifluoromethyl group, and a chloro-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-2-methylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-2-methylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or demethylated products.

Scientific Research Applications

N-[2-(4-chloro-2-methylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-2-methylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and compounds containing trifluoromethyl and chloro-methylphenoxy groups. Examples include:

Uniqueness

N-[2-(4-chloro-2-methylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the pyridine ring provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C20H14ClF3N2O2

Molecular Weight

406.8 g/mol

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H14ClF3N2O2/c1-12-9-15(21)5-7-17(12)28-18-10-14(20(22,23)24)4-6-16(18)26-19(27)13-3-2-8-25-11-13/h2-11H,1H3,(H,26,27)

InChI Key

LWMSIHDMWPDOLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=CC(=C2)C(F)(F)F)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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